2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol
Description
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol is a synthetic compound featuring a dibenzofuran core substituted with a chlorine atom at position 7 and an ethoxyethanol group at position 2. Dibenzofuran derivatives are known for their planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA.
Properties
CAS No. |
83723-82-4 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-(7-chlorodibenzofuran-2-yl)oxyethanol |
InChI |
InChI=1S/C14H11ClO3/c15-9-1-3-11-12-8-10(17-6-5-16)2-4-13(12)18-14(11)7-9/h1-4,7-8,16H,5-6H2 |
InChI Key |
YBYDMZCBKZCLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCO)C3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol typically involves the reaction of 7-chlorodibenzo[b,d]furan with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the furan ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenated Dibenzofuran Derivatives
- 7-Chloro-4,6-dimethoxy-6′-methyl-3′-(2-phenylhydrazono)-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione (): Structure: Features a spirocyclic system with chloro, methoxy, and hydrazone groups. Activity: Synthesized via diazonium coupling, suggesting reactivity at the furan ring. Key Difference: The spirocyclic framework and trione moieties contrast with the linear ethoxyethanol chain in the target compound, likely reducing solubility but increasing structural rigidity.
Ethoxyethanol-Containing Compounds
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): Structure: Contains a bulky tert-octylphenoxy group linked to ethoxyethanol. Properties: The tert-octyl group increases hydrophobicity, reducing water solubility compared to the dibenzofuran-based target compound. Such analogs are typically used in surfactants or industrial applications . Key Difference: The absence of an aromatic fused-ring system in this compound limits π-π stacking interactions, which are critical for binding to biological targets.
Chloroaryl-Furan Hybrids
- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (): Structure: Combines a nitrochlorophenyl-furan unit with a thiazole-hydrazone chain. Activity: Demonstrated potent anticandidal activity (Candida utilis MIC = 250 µg/mL) and selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) .
Physicochemical Properties
- Solubility: The ethoxyethanol group introduces polarity, balancing the hydrophobicity of the aromatic system. This contrasts with ’s compound, where the tert-octyl group dominates solubility properties .
- Stability : Dibenzofuran derivatives are generally stable under physiological conditions, whereas hydrazone-linked compounds () may exhibit pH-dependent hydrolysis .
Methodological Considerations
Cytotoxicity assays (e.g., MTT, ) are widely used to evaluate compounds like these, ensuring consistency in IC50 comparisons . However, variations in cell lines (e.g., MCF-7 vs. NIH/3T3 in ) highlight the need for standardized protocols when comparing bioactivity data.
Biological Activity
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol is a synthetic compound derived from dibenzofuran, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol can be represented as follows:
This compound features a chlorinated dibenzofuran moiety linked to an ethanol group, which may influence its solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to dibenzofurans. For instance, research indicates that derivatives of dibenzofuran can inhibit tumor growth and induce apoptosis in various cancer cell lines. A notable study demonstrated that certain dibenzofuran derivatives exhibited significant antiproliferative activity against glioblastoma multiforme (GBM) cells, with IC50 values in the sub-micromolar range .
Table 1: Anticancer Activity of Dibenzofuran Derivatives
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | GBM | 0.1 | Inhibition of angiogenesis |
| Compound 2 | Pancreatic Cancer | 26.0 | Induction of apoptosis |
| Compound 3 | Breast Cancer | 5.0 | Cell cycle arrest |
The mechanisms by which 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol exerts its biological effects are multifaceted:
- Inhibition of Angiogenesis : The compound has been shown to inhibit tube formation in endothelial cells, a critical process in tumor angiogenesis .
- Selective Cytotoxicity : It selectively targets cancer cells while sparing normal cells, as evidenced by studies that showed no significant impact on primary hematopoietic progenitor cells or astrocytes at effective doses .
- Polypharmacology : The compound engages multiple cellular targets, which may enhance its efficacy against complex diseases like cancer .
Study on Glioblastoma Multiforme
A phenotypic screening study evaluated the effects of various dibenzofuran derivatives on GBM cells. The results indicated that 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol significantly inhibited cell viability and induced apoptosis at low concentrations. RNA sequencing revealed alterations in gene expression profiles associated with cell survival and proliferation pathways .
Study on Pancreatic Ductal Adenocarcinoma
In another investigation involving pancreatic ductal adenocarcinoma models, the compound showed variable activity depending on the specific tumor model used. While it displayed weak activity in some models, it nonetheless highlighted the potential for targeted therapeutic strategies utilizing dibenzofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
